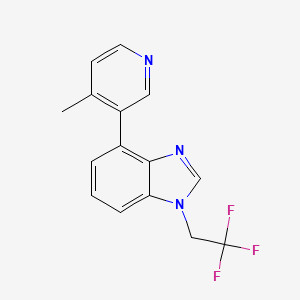
Deucravacitinib
Descripción general
Descripción
Deucravacitinib, also known as BMS-986165, is a medication used for the treatment of moderate-to-severe plaque psoriasis . It is a tyrosine kinase 2 (TYK2) inhibitor and is taken orally . It was developed by Bristol Myers Squibb .
Synthesis Analysis
The synthesis of this compound involves several key steps, including a novel cyclocondensation under mild conditions to afford a methylated 1,2,4-triazole with excellent regiocontrol, the development of safe, homogeneous conditions to quench POCl3 following chlorination of a substrate that is sensitive to nucleophilic and basic conditions, the discovery of a robust, scalable “dual-base” palladium-catalyzed C–N coupling reaction, and mechanistic understanding to inform control strategies for a number of process-related impurities in an API step amidation mediated by EDC .
Molecular Structure Analysis
This compound has a molecular formula of C20H22N8O3 . The chemical structure of this compound contains a methyl amide in which all three hydrogen atoms are replaced by deuterium .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a novel cyclocondensation, the quenching of POCl3, a palladium-catalyzed C–N coupling reaction, and an API step amidation mediated by EDC .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 425.5 g/mol . It is a small molecule that is taken orally .
In Vivo
Deucravacitinib has been studied in various animal models to evaluate its potential therapeutic effects in various inflammatory diseases. In a mouse model of rheumatoid arthritis, this compound was found to significantly reduce joint swelling and improve joint function. In a mouse model of psoriasis, this compound was found to reduce skin inflammation and improve skin barrier function. In a mouse model of Crohn's disease, this compound was found to reduce inflammation and improve gut function.
In Vitro
Deucravacitinib has also been studied in vitro to evaluate its potential therapeutic effects in various inflammatory diseases. In cell culture studies, this compound was found to inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor (TNF). In addition, this compound was found to inhibit the activation of transcription factors, such as NF-κB, which are involved in the regulation of inflammatory responses.
Mecanismo De Acción
Mode of Action
Unlike other Janus kinase 1/2/3 inhibitors that bind to the conserved active domain of these non-receptor tyrosine kinases, deucravacitinib binds to the regulatory domain of TYK2 with high selectivity . This selectivity towards TYK2 may lead to an improved safety profile of this compound . This compound inhibits TYK2 via an allosteric mechanism : it binds to the enzyme’s regulatory domain - also known as the pseudokinase (JH2) domain - instead of the catalytic domain . This binding activity allows high selectivity towards TYK2 over other tyrosine kinase enzymes .
Biochemical Pathways
This compound selectively inhibits TYK2, thereby inhibiting signaling of interleukin (IL)-12, IL-23, and Type 1 interferon (IFN), key cytokines involved in the pathogenesis of immune-mediated diseases . TYK2 mediates multiple cytokine pathways, such as IL-23 . By doing so, TYK2 impacts the production of IL-17 . TYK2 is an important link between IL-23 and IL-17, key inflammatory cytokines in psoriasis .
Pharmacokinetics
This compound is metabolized by CYP1A2 (to form BMT-153261) and by CYP2B6, CYP2D6, carboxylesterase 2, and uridine glucuronyl transferase (UGT) 1A9
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the safety and efficacy of this compound have been evaluated in various clinical trials, and the compound has been generally well-tolerated .
Actividad Biológica
Deucravacitinib has been shown to have anti-inflammatory and immunomodulatory activities in both in vivo and in vitro studies. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor (TNF), and to inhibit the activation of transcription factors, such as NF-κB, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and immunomodulatory activities in both in vivo and in vitro studies. In particular, this compound has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor (TNF), and to inhibit the activation of transcription factors, such as NF-κB, which are involved in the regulation of inflammatory responses. In addition, this compound has been shown to reduce joint swelling, improve joint function, reduce skin inflammation, and improve gut function in animal models of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Deucravacitinib has several advantages for laboratory experiments, including its oral bioavailability, its selectivity for JAK1 and TYK2, and its ability to inhibit the production of pro-inflammatory cytokines. However, there are a few limitations to consider when using this compound in laboratory experiments. For example, this compound is not an inhibitor of all JAKs and TYKs, and its effects on other cytokines are not well-studied. In addition, this compound may interact with other drugs and can cause adverse effects in some individuals.
Direcciones Futuras
Given the potential therapeutic benefits of deucravacitinib, there are many potential future directions for research. For example, further research could be conducted to evaluate the efficacy and safety of this compound in other inflammatory diseases, such as asthma, ulcerative colitis, and multiple sclerosis. In addition, further research could be conducted to evaluate the effects of this compound on other cytokines, such as interleukin-1 (IL-1), interleukin-2 (IL-2), and interleukin-4 (IL-4). Furthermore, further research could be conducted to evaluate the interactions between this compound and other drugs, as well as the potential adverse effects of this compound in certain individuals. Finally, further research could be conducted to develop novel formulations of this compound, such as extended-release formulations and topical formulations, to improve patient compliance and efficacy.
Métodos De Síntesis
Deucravacitinib is synthesized via a multi-step process that begins with the formation of an amide bond between a carboxylic acid and an amine. The amide bond is then reacted with an aldehyde to form a Schiff base, which is then reduced to the corresponding amine. The amine is then reacted with a diazo compound to form a diazo-amide, which is then oxidized to form a nitrile. The nitrile is then reacted with a base to form the desired product, this compound.
Aplicaciones Científicas De Investigación
Tratamiento de la psoriasis en placas
Deucravacitinib ha demostrado eficacia en el tratamiento de la psoriasis en placas de moderada a grave {svg_1} {svg_2}. Actúa como un inhibidor selectivo de la tirosina quinasa 2 (TYK2), que juega un papel crucial en la señalización de la interleucina (IL)-23, IL-12 e interferón (IFN)α/β {svg_3}. Los resultados de la fase 2 demostraron que this compound fue eficaz y bien tolerado en comparación con el placebo en pacientes con psoriasis en placas de moderada a grave {svg_4}.
Tratamiento de la artritis psoriásica
This compound también se ha utilizado en el tratamiento de la artritis psoriásica activa {svg_5}. Un estudio demostró que this compound demostró una inhibición dependiente de la dosis de las disminuciones del recuento de linfocitos y la expresión de 53 genes regulados por IFN en sangre {svg_6}.
Tratamiento de enfermedades similares al lupus
BMS-986165 se ha desarrollado para tratar enfermedades similares al lupus {svg_7}. Bloquea la activación de TYK2 mediada por receptores mediante la estabilización del dominio de pseudocinasa reguladora de la proteína. La enfermedad similar al lupus se inhibe fuertemente en ratones NZB/W tratados con BMS-986165 {svg_8}.
Tratamiento de la enfermedad inflamatoria intestinal
This compound está en investigación para el tratamiento de la enfermedad de Crohn de moderada a grave {svg_9}. Está siendo desarrollado por Bristol Myers Squibb para el tratamiento de múltiples enfermedades inmunomediadas, incluida la enfermedad inflamatoria intestinal {svg_10}.
Tratamiento de múltiples enfermedades inmunomediadas
This compound se está desarrollando para el tratamiento de múltiples enfermedades inmunomediadas, incluyendo psoriasis, artritis psoriásica, lupus y enfermedad inflamatoria intestinal {svg_11}. Recibió su primera aprobación en los Estados Unidos el 9 de septiembre de 2022 para el tratamiento de adultos con psoriasis en placas de moderada a grave que son candidatos a terapia sistémica o fototerapia {svg_12}.
Tratamiento del lupus eritematoso sistémico (LES)
BMS-986165 se ha relacionado con el tratamiento del lupus eritematoso sistémico (LES) {svg_13}. Se ha encontrado que una variante de codificación desactivadora de TYK2 confiere una protección significativa contra múltiples trastornos inmunomediados, incluido el LES {svg_14}.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Deucravacitinib acts via an allosteric mechanism, binding to the catalytically inactive pseudokinase regulatory domain of TYK2 . This binding stabilizes an inhibitory interaction between the regulatory and catalytic domains . The selectivity of this compound towards TYK2 may lead to an improved safety profile, as nonselective JAK inhibitors are associated with a range of adverse effects .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It has demonstrated superiority versus placebo and apremilast in the treatment of moderate-to-severe psoriasis . It also protected beta cells from the pro-apoptotic and proinflammatory effects of different combinations of cytokines .
Molecular Mechanism
This compound exerts its effects at the molecular level through a unique mechanism. Unlike other tyrosine kinase inhibitors, which act through competitive inhibition by binding to the active kinase domain, this compound acts via allosteric inhibition . It binds to the catalytically inactive pseudokinase regulatory domain of TYK2 . This binding stabilizes an inhibitory interaction between the regulatory and catalytic domains, thereby trapping TYK2 in an inactive state and preventing receptor-mediated activation and downstream signal transduction .
Temporal Effects in Laboratory Settings
In a phase II trial in psoriatic arthritis, this compound demonstrated efficacy across multiple endpoints, including SRI (4) at week 32 (primary endpoint) and at week 48 (secondary endpoint), as well as BICLA at week 48 (secondary endpoint) . These results suggest that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
This compound is metabolized by several enzymes, including CYP1A2 (to form BMT-153261), CYP2B6, CYP2D6, carboxylesterase 2, and uridine glucuronyl transferase (UGT) 1A9 . This suggests that this compound is involved in multiple metabolic pathways.
Propiedades
IUPAC Name |
6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZKEPGENYLQSC-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of kinases, which are intracellular tyrosine kinases that activate the JAK–signal transducer and activator of the transcription pathway. Unlike other members of the JAK family that promote broader immune and extra-immune pathways, such as lipid metabolism, the TYK2 signalling pathway is responsible for selected immune pathways. TYK2 mediates the signalling of inflammatory cytokines of both adaptive (e.g., interleukin (IL) 12 and IL-23) and innate (e.g., type I interferons) immune responses. IL-23 has been implicated in the pathogenesis of immune-mediated disorders such as psoriasis and psoriatic arthritis. It activates and promotes the proliferation of Th17 cells: subsequently, Th17 cells secrete inflammatory mediators, such as IL-17 and tumour necrosis factor-alpha, that stimulate epidermal cells to produce cytokines and chemokines that attract and activate innate immune system cells. Enhanced activity of Th17 cells leads to sustained inflammatory responses in the skin and joints as manifested in psoriatic arthritis. Deucravacitinib inhibits TYK2 via an allosteric mechanism: it binds to the enzyme's regulatory domain - also known as the pseudokinase (JH2) domain - instead of the catalytic domain. This binding activity allows high selectivity towards TYK2 over other tyrosine kinase enzymes. In _in vitro_ cellular assays, deucravacitinib showed a 100-fold to 2000-fold selectivity for TYK2 over JAK 1/2/3 and demonstrated minimal or no activity against JAK 1/2/3. Upon binding to TYK2, deucravacitinib induces a conformational change and locks the regulatory domain of TYK2 into an inhibitory confirmation with the catalytic domain, trapping TYK2 in an inactive state. Inhibiting TYK2 leads to the downregulation of the IL-23/TH17 pathway, IL-12 signalling, type 1 interferon pathway, and keratinocyte activation. | |
| Record name | Deucravacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16650 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1609392-27-9 | |
| Record name | Deucravacitinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609392279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deucravacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16650 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEUCRAVACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0A21N6RAU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



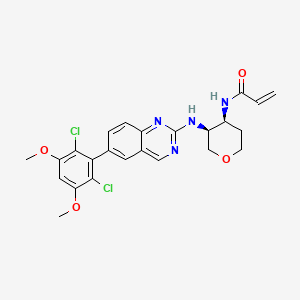
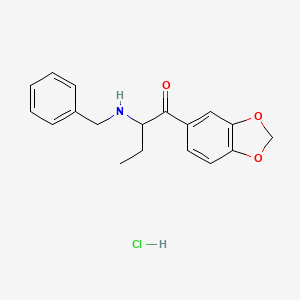
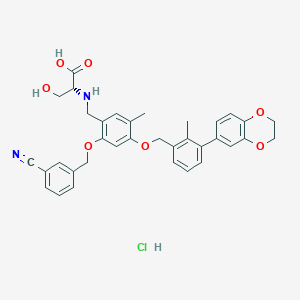
![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B606214.png)


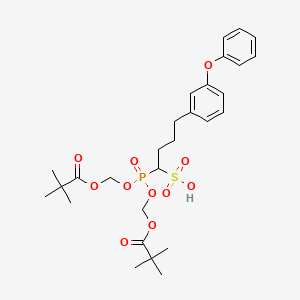
![N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide](/img/structure/B606222.png)
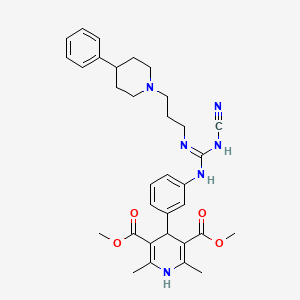
![N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide](/img/structure/B606224.png)

